molecular formula C12H21NO3 B13062801 tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate

tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate

Katalognummer: B13062801
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: PWJJKFBVWVWKQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C12H21NO3. This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and chemical synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the highest yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted carbamates .

Wissenschaftliche Forschungsanwendungen

tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

tert-butyl N-[2-(1-hydroxyethenyl)cyclopentyl]carbamate

InChI

InChI=1S/C12H21NO3/c1-8(14)9-6-5-7-10(9)13-11(15)16-12(2,3)4/h9-10,14H,1,5-7H2,2-4H3,(H,13,15)

InChI-Schlüssel

PWJJKFBVWVWKQB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.